N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
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Overview
Description
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a complex organic compound that features a furan ring, a nitrophenyl group, and an asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with the protection of the asparagine’s amino group, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a nitration reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Furanones
Reduction: Aminophenyl derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(furan-2-ylmethyl)-N-(4-aminophenyl)-alpha-asparagine
- N~2~-(thiophen-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
- N~2~-(furan-2-ylmethyl)-N-(3-nitrophenyl)-alpha-asparagine
Uniqueness
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is unique due to the combination of its furan ring and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be described as an amino acid derivative featuring a furan ring and a nitrophenyl group. Its molecular formula is C13H12N2O3, and its structural representation is crucial for understanding its biological interactions.
Structural Characteristics
Component | Description |
---|---|
Furan Ring | A five-membered aromatic ring |
Nitrophenyl Group | A phenyl ring substituted with a nitro group |
Asparagine Moiety | An amino acid that may influence metabolic pathways |
Research indicates that compounds similar to this compound can interact with various biological systems. The asparagine component suggests potential roles in metabolic regulation, particularly in cancer cell survival under nutrient deprivation conditions. For instance, asparagine has been shown to suppress apoptosis in glutamine-deprived cells, indicating its importance in cellular adaptation and survival mechanisms .
Pharmacological Insights
- Anticancer Activity : Studies have demonstrated that asparagine plays a critical role in regulating cellular responses to stress, particularly in cancer cells. It has been noted that depletion of asparagine can lead to increased apoptosis in certain tumor types, correlating with poor prognosis .
- Potential Neuroprotective Effects : The structural attributes of the compound may also confer neuroprotective properties, similar to other furan derivatives that have shown efficacy in modulating neurotransmitter systems .
- Antimicrobial Properties : The nitrophenyl moiety is known for its antimicrobial activity, which could suggest that the compound may exhibit similar properties against various pathogens, including resistant strains .
Study 1: Anticancer Activity
A study evaluated the effects of asparagine on glioma cells, revealing that exogenous asparagine significantly reduced cell death during glutamine withdrawal. The findings indicated that asparagine could be a crucial factor in maintaining cell viability under stress conditions .
Study 2: Neuroprotective Effects
Research on furan derivatives has shown their ability to modulate NMDA receptor activity, which is vital for synaptic plasticity and memory function. This suggests that this compound might influence neurological pathways and offer therapeutic potential for neurodegenerative diseases .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(4-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-14(20)8-13(16-9-12-2-1-7-24-12)15(21)17-10-3-5-11(6-4-10)18(22)23/h1-7,13,16H,8-9H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIRYADMXXFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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